(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine (2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine
Brand Name: Vulcanchem
CAS No.: 1019598-73-2
VCID: VC3377417
InChI: InChI=1S/C12H16F3NO/c1-9(16-6-7-17-2)10-4-3-5-11(8-10)12(13,14)15/h3-5,8-9,16H,6-7H2,1-2H3
SMILES: CC(C1=CC(=CC=C1)C(F)(F)F)NCCOC
Molecular Formula: C12H16F3NO
Molecular Weight: 247.26 g/mol

(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine

CAS No.: 1019598-73-2

Cat. No.: VC3377417

Molecular Formula: C12H16F3NO

Molecular Weight: 247.26 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine - 1019598-73-2

Specification

CAS No. 1019598-73-2
Molecular Formula C12H16F3NO
Molecular Weight 247.26 g/mol
IUPAC Name N-(2-methoxyethyl)-1-[3-(trifluoromethyl)phenyl]ethanamine
Standard InChI InChI=1S/C12H16F3NO/c1-9(16-6-7-17-2)10-4-3-5-11(8-10)12(13,14)15/h3-5,8-9,16H,6-7H2,1-2H3
Standard InChI Key MMSRMJPVYUOYDN-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC=C1)C(F)(F)F)NCCOC
Canonical SMILES CC(C1=CC(=CC=C1)C(F)(F)F)NCCOC

Introduction

Chemical Structure and Properties

(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine has the molecular formula C12H16F3NO, containing a trifluoromethyl group attached to a phenyl ring, with an ethylamine linkage featuring a methoxy substituent . The compound's structure can be represented by the SMILES notation CC(C1=CC(=CC=C1)C(F)(F)F)NCCOC, highlighting its key functional groups and connectivity .

Physical and Chemical Properties

The physical and chemical properties of (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine are primarily influenced by its functional groups. The compound contains several key structural elements:

  • A 3-(trifluoromethyl)phenyl group

  • A chiral carbon center in the ethyl linker

  • A secondary amine function

  • A 2-methoxyethyl substituent

Table 1: Key Physical and Chemical Properties of (2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine

PropertyValueSignificance
Molecular FormulaC12H16F3NODetermines elemental composition
Molecular Weight~247.26 g/molInfluences physical characteristics
Functional GroupsSecondary amine, methoxy group, trifluoromethylDetermines reactivity patterns
InChIInChI=1S/C12H16F3NO/c1-9(16-6-7-17-2)10-4...Standard chemical identifier
LipophilicityModerate to highDue to trifluoromethyl and aromatic groups
Hydrogen Bond Acceptors2 (amine N, methoxy O)Influences solubility and interactions
Hydrogen Bond Donors1 (secondary amine)Affects intermolecular bonding

The trifluoromethyl group significantly enhances the lipophilicity of the compound, which may influence its membrane permeability and metabolic stability. This characteristic is particularly relevant for potential pharmaceutical applications, as it affects the compound's pharmacokinetic properties.

Chemical Reactions and Reactivity

The reactivity of (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine is primarily determined by its functional groups. Given the presence of a secondary amine, a methoxy group, and a trifluoromethyl-substituted aromatic ring, various chemical transformations can be anticipated.

Nucleophilic Reactions

The secondary amine function in (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine can participate in various nucleophilic reactions:

  • Alkylation reactions with alkyl halides to form tertiary amines

  • Acylation reactions with acyl chlorides or anhydrides to form amides

  • Condensation reactions with aldehydes or ketones

These reactions can be utilized for further functionalization of the molecule to create derivatives with potentially enhanced properties or specific activities.

Oxidation and Reduction Reactions

The compound can undergo oxidation and reduction reactions, particularly:

  • Oxidation of the secondary amine to form N-oxides or imines

  • Reduction of the aromatic ring under catalytic conditions

  • Cleavage of the methoxy group under appropriate conditions

The presence of the trifluoromethyl group confers stability to certain oxidative processes but may also direct the regioselectivity of reactions on the aromatic ring.

Applications in Scientific Research

Given its structural features, (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine has potential applications in various scientific domains.

Medicinal Chemistry

The compound's structure suggests potential utility in medicinal chemistry:

  • As a building block for the synthesis of biologically active compounds

  • As a pharmacophore component in drug discovery programs

  • In structure-activity relationship studies focusing on fluorinated compounds

The trifluoromethyl group often enhances biological activity of pharmaceutical compounds by improving metabolic stability and membrane permeability, making fluorinated amines valuable in drug development.

Material Science

In material science, compounds containing trifluoromethyl groups can contribute to:

  • Development of specialty polymers with unique properties

  • Creation of functional materials with specific electronic characteristics

  • Design of surfactants and interface-active compounds

These applications leverage the unique physical properties conferred by the fluorinated moiety, including hydrophobicity, thermal stability, and chemical resistance.

Structural FeaturePotential Biological RelevancePossible Therapeutic Application
Trifluoromethyl groupEnhanced lipophilicity, metabolic stabilityImproved bioavailability
Secondary amineHydrogen bond donor/acceptorReceptor binding interactions
Methoxy groupHydrogen bond acceptorModulation of receptor interactions
Chiral centerStereoselectivity in biological systemsSpecificity in biological targets

Structure-Activity Relationships

The specific arrangement of functional groups in (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine may contribute to unique structure-activity relationships. The trifluoromethyl group often enhances binding to hydrophobic pockets in protein targets, while the amine and methoxy functionalities can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Understanding the relationship between (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine and structurally related compounds provides valuable insights into its chemical behavior and potential applications.

Structural Analogs

Several structural analogs can be compared with (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine:

  • {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine: Contains a methyl group on the amine instead of the 2-methoxyethyl group

  • (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine: A more complex structure with imidazole and piperidine moieties

Table 3: Comparison of (2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine with Related Compounds

CompoundStructural DifferencesPotential Impact on Properties
(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amineReference compoundBaseline properties
{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amineMethyl group instead of 2-methoxyethyl on amineReduced molecular weight, different spatial arrangement
(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamineAdditional heterocyclic rings, different substitution patternMore complex pharmacophore, different biological activity profile

Functional Group Variations

The effect of various functional group modifications on the properties of (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine can be predicted:

  • Replacing the trifluoromethyl group with other halogenated substituents would alter lipophilicity and electronic properties

  • Modifying the 2-methoxyethyl group could affect hydrogen bonding capabilities and conformational flexibility

  • Changing the position of the trifluoromethyl group on the aromatic ring would influence the electronic distribution and potentially biological activities

Analytical Methods and Characterization

Comprehensive characterization of (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine would typically involve multiple analytical techniques.

Spectroscopic Analysis

Key spectroscopic methods for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • 1H NMR would show characteristic signals for aromatic protons (7.0-8.0 ppm), methoxy protons (~3.3 ppm), and amine proton

    • 19F NMR would display a signal for the trifluoromethyl group

    • 13C NMR would reveal the carbon framework and quaternary carbon signals

  • Infrared (IR) Spectroscopy

    • Expected bands for N-H stretching (~3300-3500 cm-1)

    • C-O stretching for the methoxy group (~1050-1150 cm-1)

    • C-F stretching for the trifluoromethyl group (~1100-1200 cm-1)

  • Mass Spectrometry

    • Molecular ion peak corresponding to the molecular weight (~247)

    • Fragmentation pattern including loss of methoxy group and cleavage at the amine

Chromatographic Methods

For purity assessment and separation, the following techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), particularly with mass spectrometry detection

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

Future Research Directions

Research on (2-methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine presents several promising avenues for future investigation.

Synthetic Methodology Development

Future research could focus on:

  • Development of stereoselective synthesis methods to control the configuration at the chiral center

  • Green chemistry approaches to improve the efficiency and sustainability of the synthetic routes

  • Flow chemistry adaptations for continuous manufacturing processes

Application-Focused Research

Potential application-focused research directions include:

  • Systematic screening for biological activities across various therapeutic targets

  • Investigation of structure-activity relationships through the synthesis and testing of focused libraries of analogs

  • Exploration of material science applications leveraging the unique properties of fluorinated compounds

  • Computational studies to predict interactions with biological targets

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